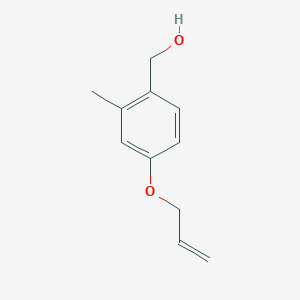

(4-Allyloxy-2-methyl-phenyl)-methanol

Übersicht

Beschreibung

(4-Allyloxy-2-methyl-phenyl)-methanol, also known as 4-allyl-2-methoxyphenol, is an organic compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a sweet, fruity odor, and is soluble in most organic solvents. This compound has been studied extensively in recent years, and its properties and potential applications have been identified.

Wissenschaftliche Forschungsanwendungen

Synthesis of Allylsilanes and Aldehydes :

- Allyl sulfides, including those with a siloxy or hydroxy group, can be transformed into allylsilanes through stereo- and regiocontrolled processes. One method involves generating an allyllithium from a siloxy compound, leading to the formation of (1R*,2R*)-2-methyl-2-(trimethylsilyl)-3-cyclohexene-1-methanol (Marumoto & Kuwajima, 1993).

- Initiators containing "clickable" hetero-functionalities like aldehyde and allyloxy can be used for ring-opening polymerization and atom transfer radical polymerization. This enables the synthesis of α-aldehyde, α′-allyloxy heterobifunctionalized polymers (Sane et al., 2013).

Catalytic Reactions in Organic Synthesis :

- The gas-phase catalytic production of methyl acrylates using methanol with unsaturated alcohols, such as allyl alcohol, demonstrates the influence of C═C unsaturation on reaction selectivity. This research highlights the strong effect of allyloxy intermediates in these reactions (Zugic et al., 2016).

- A clean and cost-competitive method using methanol as a C1 synthon and H2 source for selective N-methylation of amines involves the use of RuCl3.xH2O as a catalyst. This methodology is highlighted in the synthesis of pharmaceutical agents and tandem reactions with nitroarenes (Sarki et al., 2021).

Photolysis and Photochemical Reactions :

- The photochemical nucleophile–olefin combination (photo-NOCAS) reaction illustrates how methanol acts as a nucleophile in the formation of certain products, showcasing the impact of methanol addition to phenyl-substituted butadienes (Arnold, Chan, & Mcmanus, 1996).

- Photolysis of phenyldisic acids in methanol leads to unique product formation from discrete tautomers, indicating the potential for specific reactions under these conditions (Prager & Smith, 1994).

Eigenschaften

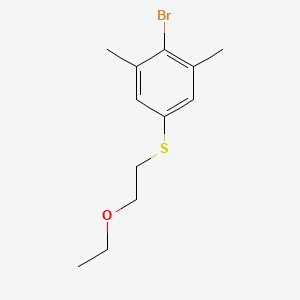

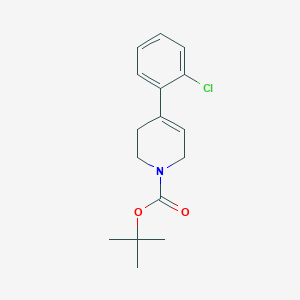

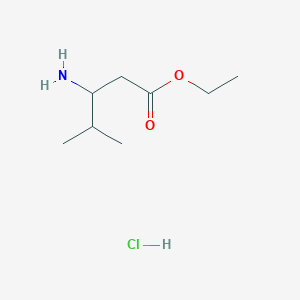

IUPAC Name |

(2-methyl-4-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHXPXLMGFCCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)

![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)